O,S-Dimethyl dichloroacetylphosphoramidothioate
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Overview
Description
O,S-Dimethyl dichloroacetylphosphoramidothioate is a chemical compound with the molecular formula C4H8Cl2NO3PS and a molecular weight of 252.06 g/mol . This compound is known for its applications in various fields, including agriculture and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,S-Dimethyl dichloroacetylphosphoramidothioate typically involves the reaction of dichloroacetyl chloride with O,S-dimethyl phosphoramidothioate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include low temperatures and the use of a suitable solvent to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production also includes purification steps such as distillation and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
O,S-Dimethyl dichloroacetylphosphoramidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized phosphoramidothioate derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
O,S-Dimethyl dichloroacetylphosphoramidothioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications and as a lead compound for drug development.
Industry: Used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of O,S-Dimethyl dichloroacetylphosphoramidothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O,S-Dimethyl dichloroacetylphosphoramidothioate include:
Acephate: An organophosphorus pesticide with similar structural features.
Methamidophos: Another organophosphorus compound used as an insecticide.
Dimethoate: A widely used organophosphate insecticide.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
30560-33-9 |
---|---|
Molecular Formula |
C4H8Cl2NO3PS |
Molecular Weight |
252.06 g/mol |
IUPAC Name |
2,2-dichloro-N-[methoxy(methylsulfanyl)phosphoryl]acetamide |
InChI |
InChI=1S/C4H8Cl2NO3PS/c1-10-11(9,12-2)7-4(8)3(5)6/h3H,1-2H3,(H,7,8,9) |
InChI Key |
MANCWSUTQSBPSN-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(NC(=O)C(Cl)Cl)SC |
Origin of Product |
United States |
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